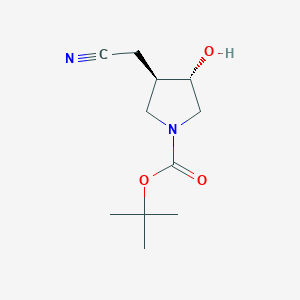

tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

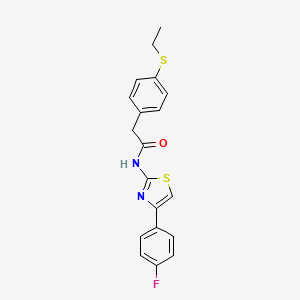

The compound contains a tert-butyl group, a cyanomethyl group, and a hydroxypyrrolidine group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations due to its unique reactivity pattern . The cyanomethyl group contains a nitrile functional group, which is often involved in various chemical reactions. The hydroxypyrrolidine group contains a pyrrolidine ring, a common motif in many natural products and pharmaceuticals.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into molecules using tert-butyl lithium or tert-butanol . The cyanomethyl group can be introduced using cyanide sources and the appropriate alkyl halide. The hydroxypyrrolidine ring can be synthesized using various methods, including cyclization reactions .Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The tert-butyl group is relatively inert but can participate in some reactions under certain conditions . The cyanomethyl group is much more reactive, particularly towards nucleophiles. The hydroxypyrrolidine ring can also participate in various reactions, particularly those involving the hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and hydroxyl groups would likely make this compound more polar and potentially increase its solubility in polar solvents .Scientific Research Applications

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrated a novel resolution method with enantioselectivity, showcasing its potential in producing enantiomerically pure compounds. This process underscores the compound's role in achieving high enantioselectivities in the synthesis of pharmaceuticals and fine chemicals (Faigl et al., 2013).

Synthesis of Key Intermediates

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized showcasing the compound's utility in the biosynthesis of essential molecules such as fatty acids, sugars, and α-amino acids. This highlights its importance in the synthesis of water-soluble vitamins involved in metabolic cycles (Shuanglin Qin et al., 2014).

Novel Methodologies for Asymmetric Synthesis

Research demonstrates the compound's utility in asymmetric synthesis, such as in the iron(II)-catalyzed oxidation of sp^3 C-H bonds adjacent to a nitrogen atom, offering a pathway to synthesize complex molecules with potential pharmaceutical applications. This underscores its role in developing new synthetic methodologies (Ying Wei et al., 2011).

Additionally, studies on palladium-catalyzed three-component reactions and the synthesis of new chiral auxiliaries further illustrate the compound's versatility in organic synthesis, enabling the construction of complex molecular architectures (Guanyinsheng Qiu et al., 2017); (A. Studer et al., 1995).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents present .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZMTYJWURGDSB-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)

![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)

![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)